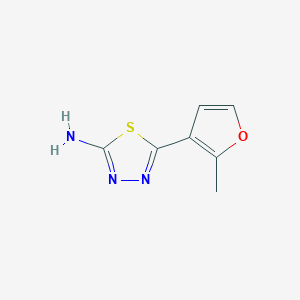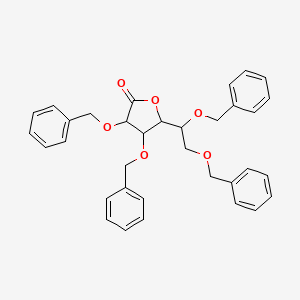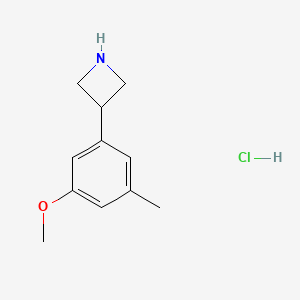
3-(3-Methoxy-5-methylphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-5-methylphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . This compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, which can influence its chemical behavior and applications.
Preparation Methods
The synthesis of 3-(3-Methoxy-5-methylphenyl)azetidine Hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable amines with halogenated compounds. For instance, the reaction of 3-(3-Methoxy-5-methylphenyl)amine with a halogenated azetidine precursor can yield the desired product . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .
Chemical Reactions Analysis
3-(3-Methoxy-5-methylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
3-(3-Methoxy-5-methylphenyl)azetidine Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-5-methylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methoxy and methyl groups on the phenyl ring can influence its binding affinity and selectivity towards these targets . The azetidine ring’s strain and reactivity also play a crucial role in its biological activity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
3-(3-Methoxy-5-methylphenyl)azetidine Hydrochloride can be compared with other azetidine derivatives, such as:
3-(3-Methoxyphenyl)azetidine Hydrochloride: Lacks the methyl group on the phenyl ring, which can affect its reactivity and applications.
3-(3-Methylphenyl)azetidine Hydrochloride:
3-Phenylazetidine Hydrochloride: Lacks both the methoxy and methyl groups, making it less sterically hindered and potentially more reactive.
The unique combination of the methoxy and methyl groups in this compound imparts distinct properties that can be advantageous in specific applications .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-(3-methoxy-5-methylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-3-9(10-6-12-7-10)5-11(4-8)13-2;/h3-5,10,12H,6-7H2,1-2H3;1H |
InChI Key |
CEGGGSGUFJJIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


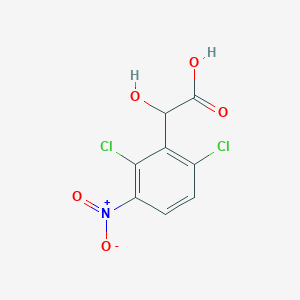
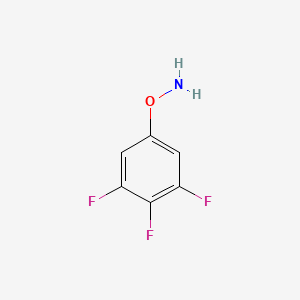

![2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole](/img/structure/B15336166.png)
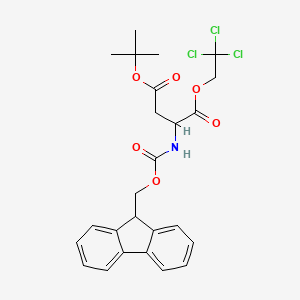
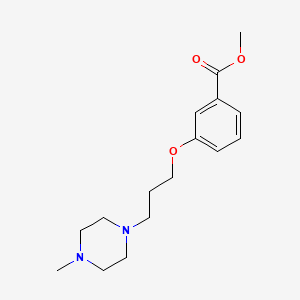

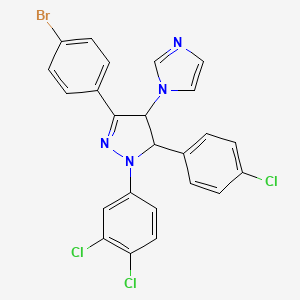
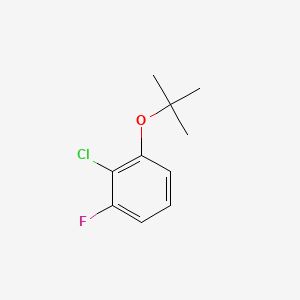
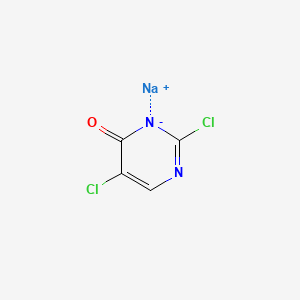
![1,1'-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene]](/img/structure/B15336206.png)
